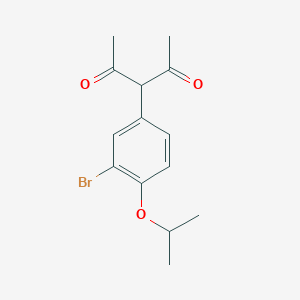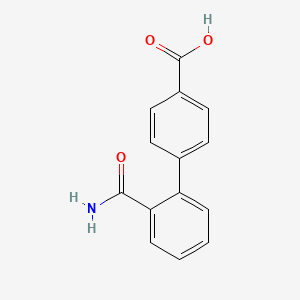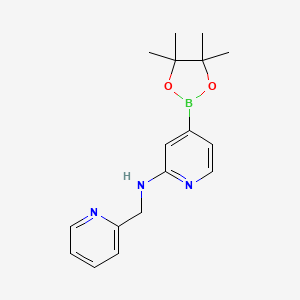
5-Methyl-4-piperidin-4-yloxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-piperidin-4-yloxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-piperidin-4-yloxypyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methyl-4-hydroxypyrimidine with piperidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-piperidin-4-yloxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Methyl-4-piperidin-4-yloxypyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-4-piperidin-4-yloxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can act as a receptor antagonist, blocking the binding of endogenous ligands and preventing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperidine itself, piperidinone, and various substituted piperidines.
Pyrimidine derivatives: Compounds such as 4-hydroxypyrimidine, 5-methylpyrimidine, and other substituted pyrimidines.
Uniqueness
5-Methyl-4-piperidin-4-yloxypyrimidine is unique due to its combined structural features of both piperidine and pyrimidine rings. This dual functionality allows it to exhibit a broader range of biological activities and makes it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-methyl-4-piperidin-4-yloxypyrimidine |
InChI |
InChI=1S/C10H15N3O/c1-8-6-12-7-13-10(8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3 |
InChI Key |
UUXYDJQFFRSHIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1OC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13877353.png)
![3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid](/img/structure/B13877359.png)

![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B13877375.png)



![N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline](/img/structure/B13877415.png)

![Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B13877424.png)




